molecular formula C17H17NO2 B15204014 (3'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone

(3'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B15204014
M. Wt: 267.32 g/mol
InChI Key: NPBWXTYTRLKNRU-UHFFFAOYSA-N
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Description

(3’-Hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is a compound that belongs to the class of biphenyl derivatives It features a biphenyl core with a hydroxy group at the 3’ position and a pyrrolidin-3-yl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine. The reaction is carried out in N,N-dimethylformamide at 40°C for 4 hours. The product is then purified using silica-gel column chromatography with an ethyl acetate-petroleum ether gradient solvent system .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3’-Hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The methanone moiety can be reduced to form an alcohol.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

(3’-Hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3’-Hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl core can interact with hydrophobic regions of proteins, affecting their function. The pyrrolidin-3-yl group can engage in various interactions, including hydrogen bonding and van der Waals forces, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3’-Hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is unique due to the combination of its biphenyl core and pyrrolidin-3-yl group, which confer specific chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

[2-(3-hydroxyphenyl)phenyl]-pyrrolidin-3-ylmethanone

InChI

InChI=1S/C17H17NO2/c19-14-5-3-4-12(10-14)15-6-1-2-7-16(15)17(20)13-8-9-18-11-13/h1-7,10,13,18-19H,8-9,11H2

InChI Key

NPBWXTYTRLKNRU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=CC=C3)O

Origin of Product

United States

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